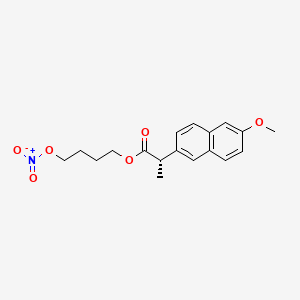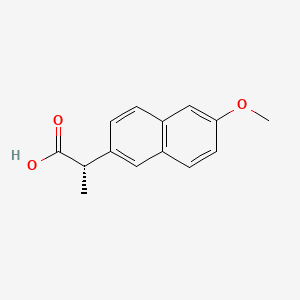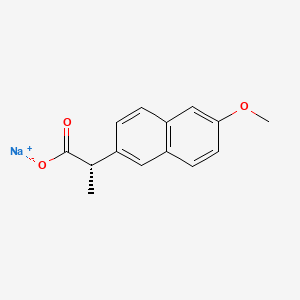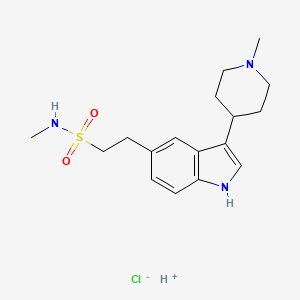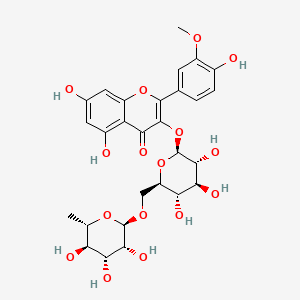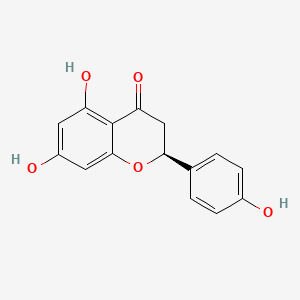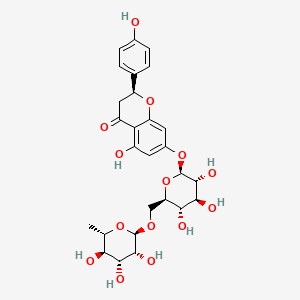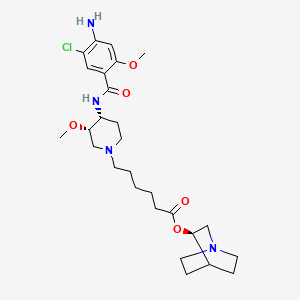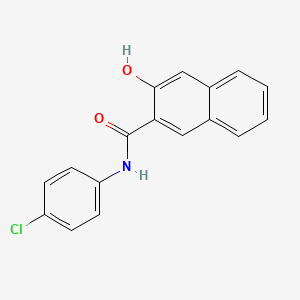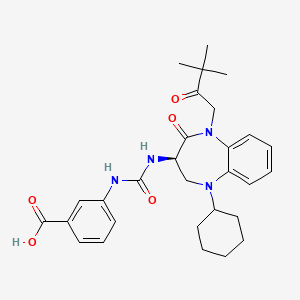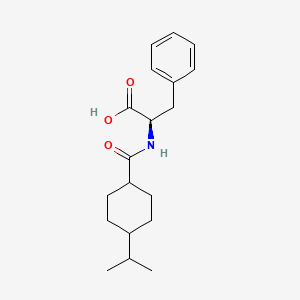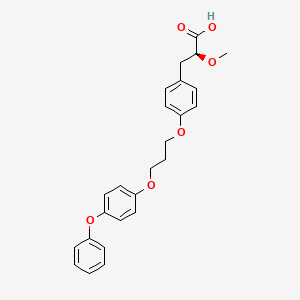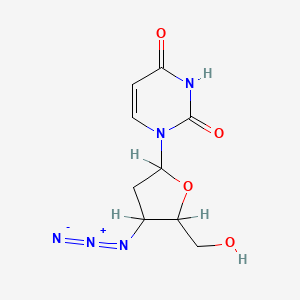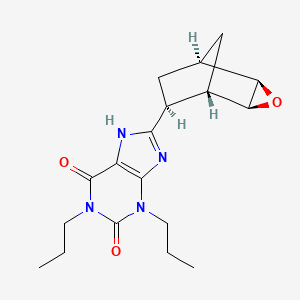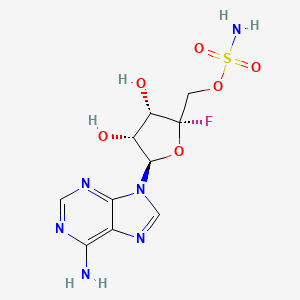
Nucleocidin
説明
Nucleocidin is a fluorine-containing nucleoside produced by Streptomyces calvus . It is unique because it possesses two rare functional groups: a fluorine atom and a sulfamyl ester . It is an antibiotic that, although toxic to mammals, can function against both gram-negative and gram-positive bacteria . It may also be used against trypanosomes .
Synthesis Analysis
The history and development of 4′-fluoro-nucleosides, a class of nucleosides which have their origin in the discovery of the rare fluorine-containing natural product nucleocidin, is discussed in this review . From its early isolation as an unexpected natural product, to its total synthesis and bioactivity assessment, nucleocidin has played a role in inspiring the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics .Molecular Structure Analysis
Nucleocidin contains a fluorine atom located at the 4′-position of its ribose ring . It stems from the ribonucleoside adenosine and is unique because it possesses two rare functional groups: a fluorine atom and a sulfamyl ester .Chemical Reactions Analysis
Nucleocidin inhibits labeling of peptides associated with polyribosomes but has no effect on the release of prelabeled soluble RNA . This led to the consideration that it might act by inhibiting protein synthesis .Physical And Chemical Properties Analysis
Nucleocidin has a chemical formula of C10H13FN6O6S and a molecular weight of 364.31 g·mol−1 . It is a fluorine-containing nucleoside .科学的研究の応用
Biosynthesis and Production
- Biosynthesis Involving Fluorine : Nucleocidin is one of the few natural products known to contain fluorine. Research has found that a specific Leu-tRNA molecule is crucial for its production in Streptomyces calvus (Zhu et al., 2015).
- Gene Clusters in Biosynthesis : The biosynthesis of nucleocidin involves genes essential for incorporating sulfamate and fluorine. This process has been studied in various Streptomyces strains, providing insights into the biosynthetic gene cluster involved (Pasternak et al., 2022).
- Enhanced Production Techniques : Techniques to enhance the production of nucleocidin, such as using rifampicin-resistant mutants of Streptomyces calvus, have been explored. These methods aim to improve yield and reproducibility in microbial large-scale production (Fukuda et al., 2009).
Chemical Structure and Derivatives
- Structural Characterization : The molecular structure of nucleocidin, particularly its unique fluorinated and sulfamoylated adenosine components, has been characterized in detail, offering insights into its complex chemical nature (Ngivprom et al., 2021).
- Synthetic Approaches and Analogues : Research has been conducted on synthesizing nucleocidin and its analogues, examining their potential activity against various targets such as HIV-infected cells. These studies provide a basis for developing nucleocidin-based therapeutics (Maguire et al., 1993).
Molecular and Cellular Mechanisms
- Inhibition of Protein Synthesis : Nucleocidin has been studied for its ability to inhibit protein synthesis both in vitro and in vivo, providing a basis for understanding its mechanism of action at the molecular level (Florini et al., 1966).
Developmental Insights and Future Applications
- Therapeutic Gene Editing and Nucleases : While not directly related to nucleocidin, research on nucleases, including ZFNs and TALENs, and their role in genome editing, provides a broader context for understanding how nucleic acid-targeting compounds like nucleocidin could be used in future genetic therapies and research (Gaj et al., 2013).
- Therapeutics and Pharmacology : The historical and developmental journey of 4'-fluoro-nucleosides, beginning with nucleocidin, highlights its role in inspiring the exploration of similar compounds as potential therapeutics (Lowe & O'Hagan, 2022).
将来の方向性
The history and development of 4′-fluoro-nucleosides, which have their origin in the discovery of the rare fluorine-containing natural product nucleocidin, is discussed in this review . Nucleocidin has played a role in inspiring the exploration of 4′-fluoro-nucleosides as a privileged motif for nucleoside-based therapeutics . This could guide future research on organofluorine formation .
特性
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN6O6S/c11-10(1-22-24(13,20)21)6(19)5(18)9(23-10)17-3-16-4-7(12)14-2-15-8(4)17/h2-3,5-6,9,18-19H,1H2,(H2,12,14,15)(H2,13,20,21)/t5-,6+,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBCQBSAWAZBDF-MLTZYSBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(COS(=O)(=O)N)F)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(COS(=O)(=O)N)F)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nucleocidin | |
CAS RN |
24751-69-7 | |
| Record name | Nulceocidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024751697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NUCLEOCIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5097NG7JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



